(Adamantan-1-yl)(4-p-tolylpiperazin-1-yl)methanone
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Overview
Description
1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE is a synthetic organic compound that combines the structural features of adamantane, a bulky and rigid hydrocarbon, with a piperazine ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 4-(4-methylphenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or the adamantane moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Industry: Could be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other substances.
Mechanism of Action
The mechanism of action of 1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantane moiety could provide rigidity and stability, while the piperazine ring might facilitate binding to specific sites.
Comparison with Similar Compounds
Similar Compounds
1-(ADAMANTANE-1-CARBONYL)-4-PHENYLPIPERAZINE: Similar structure but without the methyl group on the phenyl ring.
1-(ADAMANTANE-1-CARBONYL)-4-(4-CHLOROPHENYL)PIPERAZINE: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
1-(ADAMANTANE-1-CARBONYL)-4-(4-METHYLPHENYL)PIPERAZINE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the adamantane and piperazine moieties also provides a distinctive structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C22H30N2O |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-adamantyl-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H30N2O/c1-16-2-4-20(5-3-16)23-6-8-24(9-7-23)21(25)22-13-17-10-18(14-22)12-19(11-17)15-22/h2-5,17-19H,6-15H2,1H3 |
InChI Key |
MQEKHHGZLUHYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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